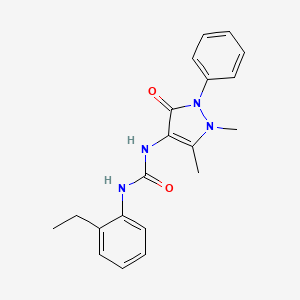![molecular formula C18H22N2O3S B4751901 N-[4-(pentyloxy)phenyl]-N'-(2-thienylmethyl)ethanediamide](/img/structure/B4751901.png)
N-[4-(pentyloxy)phenyl]-N'-(2-thienylmethyl)ethanediamide
Vue d'ensemble
Description
N-[4-(pentyloxy)phenyl]-N'-(2-thienylmethyl)ethanediamide, also known as PTME or PTM, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the family of synthetic cannabinoids, which are compounds that bind to the cannabinoid receptors in the body and produce effects similar to those of the natural cannabinoid compounds found in marijuana. PTME has been studied extensively for its potential therapeutic applications, as well as its mechanisms of action and physiological effects.
Mécanisme D'action
N-[4-(pentyloxy)phenyl]-N'-(2-thienylmethyl)ethanediamide binds to the cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. This binding produces a number of effects, including pain relief, relaxation, and a sense of euphoria. N-[4-(pentyloxy)phenyl]-N'-(2-thienylmethyl)ethanediamide has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Research has shown that N-[4-(pentyloxy)phenyl]-N'-(2-thienylmethyl)ethanediamide can produce a number of biochemical and physiological effects. These include pain relief, relaxation, and a sense of euphoria. N-[4-(pentyloxy)phenyl]-N'-(2-thienylmethyl)ethanediamide has also been shown to have anti-inflammatory effects, which could make it a potential treatment for conditions such as arthritis. Additionally, N-[4-(pentyloxy)phenyl]-N'-(2-thienylmethyl)ethanediamide has been shown to have antioxidant properties, which could make it a potential treatment for conditions such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(pentyloxy)phenyl]-N'-(2-thienylmethyl)ethanediamide in lab experiments is that it is a synthetic compound, which means that its properties can be precisely controlled. This makes it easier to study the compound's effects and mechanisms of action. However, one limitation of using N-[4-(pentyloxy)phenyl]-N'-(2-thienylmethyl)ethanediamide is that it is a relatively new compound, and there is still much that is not known about its effects and potential applications.
Orientations Futures
There are many potential future directions for research on N-[4-(pentyloxy)phenyl]-N'-(2-thienylmethyl)ethanediamide. One area of interest is its potential use as a treatment for pain and inflammation. Another area of interest is its potential use as a treatment for anxiety and other psychiatric disorders. Additionally, researchers may continue to study the compound's mechanisms of action and physiological effects, as well as its potential use in combination with other compounds for therapeutic purposes.
Applications De Recherche Scientifique
N-[4-(pentyloxy)phenyl]-N'-(2-thienylmethyl)ethanediamide has been studied for its potential therapeutic applications in a number of areas, including pain management, anxiety, and inflammation. Research has shown that N-[4-(pentyloxy)phenyl]-N'-(2-thienylmethyl)ethanediamide can bind to the cannabinoid receptors in the body, producing effects similar to those of natural cannabinoids. N-[4-(pentyloxy)phenyl]-N'-(2-thienylmethyl)ethanediamide has also been shown to have anti-inflammatory properties, which could make it a potential treatment for conditions such as arthritis.
Propriétés
IUPAC Name |
N'-(4-pentoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-2-3-4-11-23-15-9-7-14(8-10-15)20-18(22)17(21)19-13-16-6-5-12-24-16/h5-10,12H,2-4,11,13H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSMUNOJQWGGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(pentyloxy)phenyl]-N'-(2-thienylmethyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(4-ethyl-1-piperazinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4751819.png)
![ethyl N-[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]glycinate](/img/structure/B4751825.png)
![2-(allylthio)-8,8-dimethyl-3-(3-methylphenyl)-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B4751856.png)
![1-(4-tert-butylbenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4751864.png)
![methyl 2-({[(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4751874.png)
![N-[2-(diethylamino)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4751877.png)
![1-(4-bromophenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4751879.png)

![N-{[(1-benzyl-4-piperidinyl)amino]carbonothioyl}propanamide](/img/structure/B4751888.png)

![7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4751908.png)

![methyl 2-({[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4751915.png)
![6-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4751918.png)